N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine is a complex peptide compound with a molecular structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the biological context and the specific modifications of the peptide.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
647838-13-9 |
---|---|
Molecular Formula |
C38H66N14O10 |
Molecular Weight |
879.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H66N14O10/c1-9-20(6)30(37(61)62)52-32(56)22(8)47-26(53)15-45-34(58)25(13-23-14-42-17-46-23)49-35(59)29(19(4)5)51-36(60)28(18(2)3)50-27(54)16-44-31(55)21(7)48-33(57)24(39)11-10-12-43-38(40)41/h14,17-22,24-25,28-30H,9-13,15-16,39H2,1-8H3,(H,42,46)(H,44,55)(H,45,58)(H,47,53)(H,48,57)(H,49,59)(H,50,54)(H,51,60)(H,52,56)(H,61,62)(H4,40,41,43)/t20-,21-,22-,24-,25-,28-,29-,30-/m0/s1 |
InChI Key |
DVYHAVIDZXAWNN-NFVWBKDSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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